molecular formula C9H9ClO2 B1625922 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS No. 75717-51-0

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Cat. No.: B1625922
CAS No.: 75717-51-0
M. Wt: 184.62 g/mol
InChI Key: FZEGRRITIJHDKE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGRRITIJHDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504463
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75717-51-0
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fries Rearrangement of 3-Methylphenyl Acetate

The Fries rearrangement remains a classical approach for introducing acyl groups into phenolic substrates. When applied to 3-methylphenyl acetate, this reaction proceeds under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to yield a mixture of ortho- and para-acylated products.

Procedure :

  • Protection : 3-Methylphenol is acetylated using acetic anhydride in pyridine, forming 3-methylphenyl acetate.
  • Rearrangement : Heating the acetate with AlCl₃ (1.2 equiv) at 120°C for 6 hours induces acyl migration.
  • Deprotection : Acidic hydrolysis (10% HCl, reflux) removes the acetyl group, yielding 1-(2-hydroxy-3-methylphenyl)ethanone.

Key Data :

  • Yield : 58–62% after chromatographic separation of ortho/para isomers.
  • Regioselectivity : Ortho:para ratio ≈ 3:1 under optimized conditions.

Directed Ortho Metalation (DoM) Strategy

Modern synthetic approaches employ directed metalation to achieve superior regiocontrol. This method leverages the hydroxyl group’s inherent directing effects:

Procedure :

  • Protection : The phenolic -OH is converted to a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS).
  • Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position.
  • Acylation : Quenching the lithiated intermediate with acetyl chloride installs the ketone moiety.
  • Deprotection : Fluoride-mediated cleavage (TBAF) restores the hydroxyl group.

Key Data :

  • Yield : 78–82% (isolated).
  • Regioselectivity : >95% ortho selectivity.

α-Chlorination of 1-(2-Hydroxy-3-methylphenyl)ethanone

Introducing chlorine at the α-position of the acetyl group demands careful reagent selection to avoid overhalogenation or side reactions with the phenolic -OH.

N-Chlorosuccinimide (NCS) Mediated Radical Chlorination

The patent-pending method for analogous α-chloroacetophenones employs NCS under radical-initiated conditions:

Procedure :

  • Reaction Setup : Dissolve 1-(2-hydroxy-3-methylphenyl)ethanone (1.0 equiv) in CCl₄.
  • Initiation : Add NCS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).
  • Reflux : Heat at 80°C for 8–12 hours under N₂.
  • Workup : Filter, concentrate, and purify via recrystallization (hexane/EtOAc).

Key Data :

  • Yield : 89–93%.
  • Purity : >99% by HPLC.
  • Selectivity : No dichlorination observed under controlled stoichiometry.

Sulfuryl Chloride (SO₂Cl₂) in Aprotic Media

Traditional chlorination with SO₂Cl₂ offers a cost-effective alternative but requires stringent temperature control:

Procedure :

  • Cooling : Chill dry dichloromethane (DCM) to 0°C.
  • Addition : Add SO₂Cl₂ (1.05 equiv) dropwise to the ketone solution.
  • Stirring : Maintain at 0°C for 2 hours, then warm to room temperature.
  • Quenching : Dilute with ice-water, extract with DCM, and dry (Na₂SO₄).

Key Data :

  • Yield : 75–80%.
  • Side Products : 5–8% dichlorinated byproduct detectable via GC-MS.

Comparative Analysis of Chlorination Methods

Parameter NCS/AIBN Method SO₂Cl₂ Method
Yield 89–93% 75–80%
Reaction Time 8–12 h 2–4 h
Byproduct Formation <1% 5–8%
Scalability >100 g demonstrated Limited to lab scale
Cost per gram $12.50 $4.20

Critical Considerations in Process Optimization

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) accelerate NCS-mediated reactions but may promote hydroxyl group oxidation.
  • CCl₄ minimizes side reactions due to its non-coordinating nature.

Temperature Control

  • NCS Reactions : Excessive heat (>90°C) leads to tar formation.
  • SO₂Cl₂ Reactions : Temperatures >10°C cause rapid dichlorination.

Hydroxyl Group Protection

While unprotected -OH groups tolerate NCS conditions, acetylation improves yields in SO₂Cl₂-mediated routes:

Data :

  • Unprotected : 75% yield (SO₂Cl₂).
  • Acetyl-protected : 88% yield after deprotection.

Advanced Spectroscopic Characterization

Successful synthesis is confirmed through:

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), δ 2.62 (s, 3H, COCH₃), δ 6.85–7.20 (m, 3H, Ar-H).
  • ¹³C NMR : 198.5 ppm (C=O), 155.2 ppm (C-OH), 25.1 ppm (COCH₃).
  • HPLC : tᴿ = 8.92 min (C18 column, 70:30 MeOH:H₂O).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adopting flow chemistry for NCS reactions enhances safety and yield consistency:

  • Residence Time : 30 minutes at 100°C.
  • Output : 15 kg/day with 91% yield.

Waste Management

  • CCl₄ Recycling : Distillation recovers >95% solvent.
  • Succinimide Byproduct : Repurposed as nylon-4 precursor.

Emerging Methodologies

Biocatalytic Chlorination

Recent advances employ engineered ketoreductases for enantioselective chlorination, though applicability to aromatic systems remains experimental.

Electrochemical Methods

Anodic oxidation in NaCl-containing electrolytes shows promise for greener synthesis:

  • Current Density : 10 mA/cm².
  • Yield : 68% (room temperature, 6 h).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: this compound can be oxidized to 2-chloro-1-(2-carboxy-3-methylphenyl)ethanone.

    Reduction: Reduction of the carbonyl group yields 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanol.

    Substitution: Substitution of the chlorine atom can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: Acts as an intermediate for producing pharmaceuticals and agrochemicals.
  • Mechanistic Studies: Facilitates research on reaction mechanisms and kinetics due to its reactive functional groups.

Biology

The compound's phenolic structure allows for significant biological interactions:

  • Antioxidant Activity: Exhibits potential antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases.
  • Biological Target Interactions: Its hydroxyl and chloro groups enable binding to various molecular targets, influencing enzyme activity and receptor binding.

Medicine

Research into the pharmacological properties of this compound has revealed its potential therapeutic applications:

  • Neuroprotective Effects: Studies indicate that it may reduce neuronal cell death induced by oxidative stress, suggesting a role in treating neurodegenerative disorders .
  • Antiviral Properties: Similar chalcone derivatives have shown efficacy against various viral targets, indicating potential applications for this compound in antiviral drug development .

Industry

In industrial applications, the compound can be utilized for:

  • Production of Specialty Chemicals: Its unique structure allows for diverse chemical transformations.
  • Dyes and Pigments Manufacturing: It may serve as a precursor in the synthesis of colorants and dyes.

Antioxidant Studies

In vitro studies demonstrated that this compound inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems.

Neuroprotective Effects

A study focusing on phenolic compounds indicated that derivatives similar to this compound could significantly reduce neuronal cell death in models of neurodegeneration. This highlights its potential role in developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • CAS Number : [75717-51-0] .

Synthesis :
This compound is synthesized via two primary routes:

Fries Rearrangement : Using 2-methylphenyl chloroacetate with AlCl₃ at 140°C (yield: 20–50%) .

Chloroacetonitrile Reaction : Reacting chloroacetonitrile with o-cresol in the presence of AlCl₃/BCl₃ in dichloroethane (yield: 18–75%) .

Structural Features :

  • A hydroxy group (-OH) at the 2-position and a methyl (-CH₃) group at the 3-position on the phenyl ring.
  • The α-chloroketone moiety (-CO-CH₂Cl) enhances reactivity in nucleophilic substitutions and cyclization reactions.

Comparison with Structurally Similar Compounds

Substituted Chlorinated Hydroxyacetophenones

The following analogs share the α-chloroketone core but differ in substituent positions and functional groups:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Synthesis Method
Target Compound ([75717-51-0]) 2-OH, 3-CH₃ C₉H₉ClO₂ 184.62 Not reported Fries rearrangement or chloroacetonitrile route
1-(3-Chloro-2-hydroxyphenyl)ethanone ([3226-34-4]) 2-OH, 3-Cl C₈H₇ClO₂ 170.59 Not reported Unspecified (commercially available)
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone ([151340-06-6]) 2-Cl, 4-OH, 3-OCH₃ C₉H₉ClO₃ 200.62 Similar to 97–110 Not detailed
2-Chloro-1-(3-fluorophenyl)ethanone ([53688-18-9]) 3-F C₈H₆ClFO 172.58 Not reported Halogenation of acetophenone derivatives

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase electrophilicity of the α-carbon, enhancing reactivity in nucleophilic substitutions. For example, 2-Chloro-1-(3-fluorophenyl)ethanone may exhibit faster reaction rates in SN2 reactions compared to the target compound . Electron-Donating Groups (OCH₃, CH₃): Stabilize intermediates in cyclization reactions. The methoxy group in [151340-06-6] could improve yields in Friedel-Crafts alkylation .
  • Hydrogen Bonding: The 2-hydroxy group in the target compound facilitates dimerization via O—H⋯O bonds (as seen in analogs like 2-Chloro-1-(3-hydroxyphenyl)ethanone ), whereas methoxy or methyl groups disrupt this interaction, altering crystal packing .

Heterocyclic Analogs

Compounds with aromatic heterocycles exhibit distinct electronic and biological properties:

Compound Name (CAS) Core Structure Molecular Formula Key Application Yield (%)
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone ([9]) Indole ring C₁₁H₉ClNO₂ Anticancer drug intermediates 23
2-Chloro-1-(3-methyl-2-thienyl)ethanone ([556110-52-2]) Thiophene ring C₇H₇ClOS Building block for organocatalysts Not reported

Key Observations :

  • Indole Derivatives : Lower yields (11–23%) due to steric hindrance and competing side reactions .
  • Thiophene Derivatives : The sulfur atom enhances π-electron delocalization, making these compounds useful in materials science .

Biological Activity

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, a chlorinated derivative of a hydroxy ketone, has garnered attention due to its potential biological activities. This compound features a unique chemical structure characterized by a chlorine atom, a hydroxyl group, and a methyl-substituted aromatic ring, which contribute to its reactivity and biological interactions. The molecular formula is C₈H₇ClO₂, with a molecular weight of approximately 184.62 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding. The presence of the hydroxyl and chlorine groups enhances its interaction with biological targets, making it a candidate for drug development and therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Receptor Binding : Interaction studies reveal that it can bind effectively to various receptors, influencing biological pathways through receptor activation or inhibition.

Study 2: Receptor Interaction

Another research article investigated the receptor binding capabilities of related compounds. The findings indicated that hydroxyl-substituted aromatic compounds often exhibit enhanced binding due to hydrogen bonding interactions . This suggests that this compound may also demonstrate significant receptor activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone Chlorine, hydroxyl, methyl substituentDifferent positioning of hydroxyl group
2-Chloro-1-(3-methylphenyl)ethanone Chlorine, no hydroxyl groupLacks hydroxyl functionality
4-Chloroacetophenone Chlorine at para position without hydroxylDifferent substitution pattern on the aromatic ring

The presence of both chlorine and hydroxyl groups in this compound distinguishes it from other compounds, enhancing its reactivity and potential biological profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, and how are reaction conditions validated?

  • Methodology : The compound can be synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane/2% NaOH) at 0°C for 3 hours, followed by alkylation with amines in dry acetone at 60°C using K₂CO₃ and catalytic KI . Reaction progress is monitored via HPLC, and purity is assessed using HPLC with UV detection (e.g., λ = 254 nm). Yields typically range from 44–78%, with optimization focusing on stoichiometry, solvent polarity, and temperature gradients.
  • Key Data :

ParameterOptimal Condition
Reaction Temperature0°C (acylation), 60°C (alkylation)
Solvent SystemDCM/NaOH (acylation), acetone (alkylation)
CatalystsKI (0.1 eq)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F if applicable), LC/MS for molecular ion detection, and elemental analysis (C, H, N). For example, ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 2.3 ppm (CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 4.5 ppm (Cl-CH₂) . LC/MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 199.6 (calculated for C₉H₉ClO₂).

Advanced Research Questions

Q. How do competing reaction pathways (e.g., substitution vs. elimination) influence the synthesis of derivatives from this compound?

  • Methodology : Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can differentiate pathways. For example, alkylation with primary amines favors SN2 substitution (yielding N-alkylated products), while bulky amines may promote elimination (forming α,β-unsaturated ketones). Solvent effects (polar aprotic vs. protic) and base strength (K₂CO₃ vs. NaH) modulate selectivity .
  • Contradictions : reports yields as low as 44% with sterically hindered amines, suggesting competing side reactions. Contrastingly, electron-deficient aryl amines (e.g., trifluoromethyl-substituted) enhance yields (78%) due to reduced steric interference .

Q. What role do hydrogen-bonding networks play in the crystallographic packing and stability of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software reveals intermolecular O–H···O and C–H···Cl interactions. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains involving the hydroxyl and ketone groups . Computational tools (e.g., CrystalExplorer) quantify interaction energies, showing O–H···O contributes ~25 kJ/mol to lattice stability.
  • Data Example :

Interaction TypeDistance (Å)Angle (°)
O–H···O2.72165
C–H···Cl3.38145

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and activation barriers. For example, NAS at the chloroethyl group shows a lower ΔG‡ (~15 kcal/mol) compared to aryl chloride substitution (ΔG‡ > 25 kcal/mol), rationalizing experimental selectivity . Molecular electrostatic potential (MEP) maps highlight electrophilic regions (e.g., Cl-CH₂) as reactive sites.

Methodological Considerations

  • Handling Sensitivities : The compound’s lachrymatory nature (due to α-chloroketone) necessitates inert-atmosphere handling (N₂/Ar) and PPE (gloves, goggles) .
  • Crystallization Challenges : Poor solubility in polar solvents (e.g., water) requires recrystallization from ethanol/water mixtures (70:30 v/v) at −20°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Reactant of Route 2
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2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

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